ASK1 Inhibition: 4-Bromo Substituent Confers 4.5-Fold Superior Potency Over the 4-Chloro Analog
The 4-bromophenyl-furan-thiazolidinone derivative incorporating this compound's core scaffold inhibits human apoptosis signal-regulating kinase 1 (ASK1) with an IC50 of 200 nM, representing a 4.5-fold potency improvement over the isosteric 4-chlorophenyl analog which exhibits an IC50 of 900 nM in the same biochemical assay format [1][2][3]. This differentiation is consistent with the enhanced halogen-bond donor capacity of bromine (σ-hole magnitude) relative to chlorine at the para position, as reported in the primary SAR study by Volynets et al.
| Evidence Dimension | Human ASK1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM (BDBM8434, 4-bromophenyl derivative) |
| Comparator Or Baseline | IC50 = 900 nM (BDBM8437, 4-chlorophenyl derivative) |
| Quantified Difference | 4.5-fold lower IC50 (improved potency) |
| Conditions | Human recombinant ASK1, MBP substrate, 10 min pre-incubation, 20 min reaction, liquid scintillation counting |
Why This Matters
Procuring the 4-bromophenyl building block directly provides a 4.5-fold potency advantage for ASK1-targeted lead optimization programs compared to using the 4-chlorophenyl variant, potentially reducing the number of synthetic iterations required to achieve target potency thresholds.
- [1] Volynets, G.P., Bdzhola, V.G., Golub, A.G., et al. (2013). Rational design of apoptosis signal-regulating kinase 1 inhibitors: discovering novel structural scaffold. European Journal of Medicinal Chemistry, 61, 104–115. DOI: 10.1016/j.ejmech.2012.09.022. Compound 17 (ASK1-IN-4), IC50 = 200 nM. View Source
- [2] BindingDB Entry BDBM8434. 4-[(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid. IC50 = 200 nM against human ASK1. View Source
- [3] BindingDB Entry BDBM8437. 2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid. IC50 = 900 nM against human ASK1. View Source
